molecular formula C14H12O3 B160754 1-(2,4-Dihydroxyphenyl)-2-phenylethanone CAS No. 3669-41-8

1-(2,4-Dihydroxyphenyl)-2-phenylethanone

Cat. No.: B160754
CAS No.: 3669-41-8
M. Wt: 228.24 g/mol
InChI Key: VFQKAJVKZKHVPD-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-phenylethanone is an organic compound with the molecular formula C14H12O3 It is a phenolic ketone, characterized by the presence of two hydroxyl groups attached to a benzene ring and a phenyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dihydroxyphenyl)-2-phenylethanone can be synthesized through several methods. One common synthetic route involves the condensation of 2,4-dihydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture under reflux conditions, leading to the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acetic anhydride for esterification or alkyl halides for etherification are commonly employed.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters or ethers.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(2,4-Dihydroxyphenyl)-2-phenylethanone can be compared with other similar compounds, such as:

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-phenylethanone, also known as 2,4-dihydroxydeoxybenzoin or benzyl resacetophenone, is an organic compound with significant biological activity. This article delves into its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which can help in mitigating oxidative stress by scavenging free radicals.
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties against various phytopathogenic fungi by inhibiting mycelial growth and disrupting cellular processes within the fungi.

While specific mechanisms for this compound are not well-documented, structurally similar compounds have been observed to interact with enzymes and modulate cellular signaling pathways. These interactions often involve the inhibition of key enzymes or receptors involved in cell proliferation and survival.

Antioxidant Activity

A study evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting its potential use in preventing oxidative damage in biological systems.

Antifungal Studies

In vitro studies have shown that this compound exhibits antifungal activity against several strains of fungi. The compound inhibited fungal growth at concentrations ranging from 50 to 200 µg/mL. The mechanism appears to involve disruption of cell membrane integrity and interference with fungal metabolic processes.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds regarding their biological activities:

Compound NameCAS NumberAntioxidant ActivityAntifungal ActivityUnique Features
This compound3669-09-0ModerateYesTwo hydroxyl groups enhance activity
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone17720-60-4HighYesAdditional hydroxyl group increases potency
2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone727-71-9HighModerateThree hydroxyl groups enhance biological activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, and how are yields optimized?

  • Methodology : The compound is synthesized via acid-catalyzed condensation. One approach involves reacting benzene-1,3-diol with benzoic acid in the presence of BF₃·Et₂O at 90°C, yielding 63% product . Another method uses 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde with thionyl chloride in ethanol, though yields are not explicitly stated . Optimization includes controlling reaction temperature, catalyst stoichiometry, and purification via column chromatography.

Q. How is this compound characterized structurally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is standard. ¹H-NMR peaks for aromatic protons appear at δ 6.2–7.8 ppm, while ketone carbonyls resonate near δ 200 ppm in ¹³C-NMR . Mass spectrometry (e.g., electron ionization) and IR spectroscopy (C=O stretch ~1650 cm⁻¹) further confirm structure .

Q. What are the key pharmacological applications of this compound?

  • Methodology : It serves as an intermediate for ethoxy flavonoids targeting coronary heart disease . Biological assays (e.g., enzyme inhibition, cytotoxicity) are used to evaluate its bioactivity. For example, derivatives like 7-hydroxy-3-phenyl-4H-chromen-4-one are synthesized for flavonoid-based drug discovery .

Advanced Research Questions

Q. How can computational pharmacophore models improve derivative design for enhanced M₃ receptor antagonism?

  • Methodology : Pharmacophore mapping using tools like DISCO identifies critical features (e.g., hydrogen bond acceptors, aromatic rings). A study on M₃ antagonists derived 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone (pA₂ 6.67) via 3D database screening . Molecular docking and MD simulations refine binding interactions.

Q. What strategies resolve contradictions in spectral data or synthetic yields across studies?

  • Methodology : Cross-validate results using orthogonal techniques (e.g., HPLC purity analysis, X-ray crystallography). For yield discrepancies, explore reaction kinetics (e.g., Arrhenius plots) or side reactions via LC-MS. Conflicting CAS numbers (e.g., 38183-03-8 vs. 1013-76-9) require verification through authoritative databases like NIST .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in heterocyclic synthesis?

  • Methodology : Substituent effects are studied via Hammett plots or DFT calculations. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance electrophilicity, facilitating cyclization to chromenones . Kinetic studies under varying pH and solvent polarities further elucidate mechanistic pathways.

Q. What catalytic systems improve regioselectivity in flavonoid derivative synthesis?

  • Methodology : Lewis acids like BF₃·Et₂O promote regioselective ketone formation , while transition-metal catalysts (e.g., Pd/C) enhance cross-coupling in advanced intermediates. Solvent effects (e.g., DMF vs. acetonitrile) and microwave-assisted synthesis can reduce reaction times .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-11-6-7-12(14(17)9-11)13(16)8-10-4-2-1-3-5-10/h1-7,9,15,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQKAJVKZKHVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190135
Record name Benzyl 2,4-dihydroxyphenyl ketone
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3669-41-8
Record name 2,4-Dihydroxyphenyl benzyl ketone
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Record name Benzyl 2,4-dihydroxyphenyl ketone
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Record name 3669-41-8
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Record name Benzyl 2,4-dihydroxyphenyl ketone
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Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenyl
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Record name Benzyl 2,4-Dihydroxyphenyl Ketone
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Record name BENZYL 2,4-DIHYDROXYPHENYL KETONE
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Synthesis routes and methods I

Procedure details

The 2,4-dihydroxyphenol benzyl ketone was prepared by treating a mixture of 100 parts of resorcinol, 100 parts of benzyl cyanide and 20 parts of anhydrous zinc chloride in dry ether with hydrogen chloride gas saturated. After standing for 2 days the lower oily layer was separated off, washed with ether by decantation and boiled with 200 parts of water for 2 hours. After cooling the yellow crystals were collected by filtrate and dried. Crystallisation from benzene gave 2,4-dihydroxyphenyl benzyl ketone as yellow/orange crystals, melting at 113°-114° C.
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Synthesis routes and methods II

Procedure details

Phenylacetic acid (0.82 g, 6 mmol), resorcinol (0.66 g, 6 mmol), and boron trifloride etherate (4 ml, 33 mmol) were mixed together and heated to 80° C. under argon. The mixture was then poured into 10% NaOAc (100 ml) and after standing for two hours a brown solid precipitate formed. This was purified by flash chromatography to give the required compound as a white solid (1.19 g, 87%); Rf 0.5 hexane/ethyl acetate (70/30).
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Yield
87%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,4-Dihydroxyphenyl)-2-phenylethanone
1-(2,4-Dihydroxyphenyl)-2-phenylethanone
1-(2,4-Dihydroxyphenyl)-2-phenylethanone
1-(2,4-Dihydroxyphenyl)-2-phenylethanone
1-(2,4-Dihydroxyphenyl)-2-phenylethanone
1-(2,4-Dihydroxyphenyl)-2-phenylethanone

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